molecular formula C15H16BrNO2S B2659088 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097893-76-8

2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No. B2659088
CAS RN: 2097893-76-8
M. Wt: 354.26
InChI Key: ZGKWDLCEYSYFIW-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group, bromine atom, and thiophene ring would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could potentially be involved in substitution reactions . The benzamide group might participate in reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be determined by the arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. In particular, the thiophene ring system exhibits pharmacological properties, including:

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Our compound could potentially protect metals from corrosion.

Polymer Chemistry

2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be used in polymer synthesis:

Serotonin Antagonists and Alzheimer’s Treatment

Thiophene-containing compounds have diverse activities:

Cytotoxicity and Antitumor Activity

Thiazole derivatives, which share similarities with thiophenes, have demonstrated cytotoxicity against tumor cell lines . Our compound might exhibit similar effects.

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Benzamides and thiophenes are both found in various pharmaceutical drugs, where they can have a range of effects .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or materials science, given the presence of the benzamide and thiophene groups . Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKWDLCEYSYFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

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